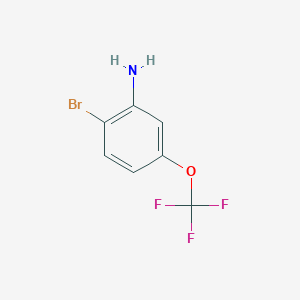

2-Bromo-5-(trifluoromethoxy)aniline

Description

The exact mass of the compound 2-Bromo-5-(trifluoromethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRYEBVMIOYMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650404 | |

| Record name | 2-Bromo-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-47-2 | |

| Record name | 2-Bromo-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-(trifluoromethoxy)aniline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethoxy group and bromine atom offer versatile reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-(trifluoromethoxy)aniline, a detailed experimental protocol for its use in the synthesis of a Nav1.8 inhibitor intermediate, and an illustrative diagram of the Nav1.8 signaling pathway.

Core Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-5-(trifluoromethoxy)aniline are summarized in the tables below. This data is essential for its safe handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 887267-47-2 |

| Molecular Formula | C₇H₅BrF₃NO |

| Molecular Weight | 256.02 g/mol |

| Appearance | Light orange to yellow to green clear liquid |

| Density | 1.71 g/cm³ |

| Boiling Point | 234.7 °C at 760 mmHg |

| Refractive Index | 1.51 |

| Solubility | Enhanced solubility in various organic solvents |

Table 2: Chemical and Safety Information

| Property | Value |

| IUPAC Name | 2-bromo-5-(trifluoromethoxy)aniline |

| Synonyms | 2-Amino-1-bromo-4-(trifluoromethoxy)benzene |

| Purity | ≥ 98% (GC) |

| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Argon) |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) |

| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362+P364, P501 |

Reactivity and Applications

The presence of both a bromine atom and an electron-withdrawing trifluoromethoxy group on the aniline ring makes 2-Bromo-5-(trifluoromethoxy)aniline a versatile reagent for a variety of organic transformations.[3] It is an ideal candidate for:

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring facilitates substitution reactions.

-

Electrophilic Substitution: The aniline group directs electrophiles to the ortho and para positions.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings.[3]

These reactivity patterns make it a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of Nav1.8 inhibitors for pain management, as well as in the creation of novel agrochemicals and advanced materials.[1][2][3][4]

Experimental Protocol: Synthesis of a Pyrazole Intermediate for Nav1.8 Inhibitors

The following is a representative experimental protocol detailing the use of 2-Bromo-5-(trifluoromethoxy)aniline in a key step for the synthesis of a pyrazole derivative, a common core in Nav1.8 inhibitors.

Reaction Scheme:

A representative reaction scheme.

Materials:

-

2-Bromo-5-(trifluoromethoxy)aniline

-

(4-ethoxy-3-oxobutanenitrile)

-

Acetic acid (AcOH)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of 2-Bromo-5-(trifluoromethoxy)aniline (1.0 equivalent) in ethanol, add (4-ethoxy-3-oxobutanenitrile) (1.1 equivalents) and a catalytic amount of acetic acid.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product, 3-((2-bromo-5-(trifluoromethoxy)phenyl)amino)-2-cyano-but-2-enoic acid ethyl ester, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram:

A typical experimental workflow for the synthesis.

Role in Drug Development: Targeting the Nav1.8 Signaling Pathway

2-Bromo-5-(trifluoromethoxy)aniline is a valuable precursor for the synthesis of selective inhibitors of the voltage-gated sodium channel Nav1.8.[4] Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[5][6][7] Inhibiting this channel is a promising strategy for the development of novel analgesics with potentially fewer side effects than current treatments.[8][9]

Nav1.8 Signaling Pathway in Nociception:

The role of Nav1.8 in pain signal transmission.

This diagram illustrates how a noxious stimulus leads to the opening of Nav1.8 channels, resulting in sodium ion influx and the generation of an action potential that transmits the pain signal to the central nervous system (CNS). Nav1.8 inhibitors, synthesized using precursors like 2-Bromo-5-(trifluoromethoxy)aniline, can block this channel, thereby preventing signal transmission and reducing the perception of pain.

Conclusion

2-Bromo-5-(trifluoromethoxy)aniline is a fundamentally important building block for the development of new pharmaceuticals and advanced materials. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. The detailed experimental protocol and the illustration of its role in targeting the Nav1.8 signaling pathway provided in this guide are intended to support researchers and drug development professionals in their efforts to innovate and discover new therapeutic agents.

References

- 1. Breakthrough Pain Relief Innovation: Patent Exploration of Next-Generation NaV1.8 Inhibitors [synapse.patsnap.com]

- 2. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 3. raqualia.com [raqualia.com]

- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 5. US9029836B2 - Controlled synthesis of monolithically-integrated graphene structure - Google Patents [patents.google.com]

- 6. US20220033358A1 - Methods of producing pyrazole compounds - Google Patents [patents.google.com]

- 7. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US12091698B2 - Compositions and methods for RNA synthesis - Google Patents [patents.google.com]

In-Depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)aniline (CAS Number 887267-47-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethoxy)aniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and common reactions, and explores its application in drug discovery, particularly in the development of Nav1.8 inhibitors for pain management.

Core Chemical and Physical Properties

2-Bromo-5-(trifluoromethoxy)aniline is a substituted aniline derivative with the chemical formula C₇H₅BrF₃NO.[1][2] Its structure, featuring a bromine atom and a trifluoromethoxy group, imparts unique reactivity and makes it a valuable building block in organic synthesis.[3][4]

Table 1: Physicochemical Properties of 2-Bromo-5-(trifluoromethoxy)aniline

| Property | Value | Source(s) |

| CAS Number | 887267-47-2 | [1][2] |

| Molecular Formula | C₇H₅BrF₃NO | [1][2] |

| Molecular Weight | 256.02 g/mol | [1][2] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | 1.71 g/mL | [1] |

| Refractive Index (n20D) | 1.51 | [1] |

| Purity | ≥98% (GC) | [1][5] |

| Synonyms | 2-Amino-1-bromo-4-(trifluoromethoxy)benzene | [1][2] |

| Storage Conditions | Store at room temperature, under an inert atmosphere (e.g., Argon) | [1][5] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-5-(trifluoromethoxy)aniline is not widely published in readily available literature, a general and adaptable approach involves the bromination of 3-(trifluoromethoxy)aniline. The following protocol is a representative procedure based on common organic synthesis methodologies for analogous compounds.

Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethoxy)aniline

This procedure outlines a potential pathway for the synthesis of 2-Bromo-5-(trifluoromethoxy)aniline via the bromination of 3-(trifluoromethoxy)aniline.

Materials:

-

3-(trifluoromethoxy)aniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-(trifluoromethoxy)aniline in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure 2-Bromo-5-(trifluoromethoxy)aniline.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Reactivity and Downstream Applications

The presence of the bromine atom and the amino group on the aromatic ring makes 2-Bromo-5-(trifluoromethoxy)aniline a versatile substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical compounds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used to introduce new aryl or vinyl substituents at the position of the bromine atom.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 2-Bromo-5-(trifluoromethoxy)aniline (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like CataCXium® A Pd G3, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This is a powerful method for synthesizing more complex aniline derivatives.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents) under an inert atmosphere.

-

Add 2-Bromo-5-(trifluoromethoxy)aniline (1 equivalent) and the desired amine (1.2 equivalents).

-

Add an anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Application in Drug Discovery: Targeting the Nav1.8 Signaling Pathway

A significant application of 2-Bromo-5-(trifluoromethoxy)aniline is its use as a crucial intermediate in the synthesis of selective inhibitors of the voltage-gated sodium channel Nav1.8.[6]

The Nav1.8 Channel and its Role in Pain Signaling

The Nav1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant voltage-gated sodium channel predominantly expressed in the peripheral nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][3][7] It plays a critical role in pain signal transduction.[1] Unlike other sodium channels involved in the central nervous system, Nav1.8's primary location in peripheral sensory neurons makes it an attractive target for developing non-addictive analgesics.[1][7]

In the pain signaling pathway, noxious stimuli (e.g., mechanical, thermal, or chemical) lead to the depolarization of nociceptive neurons. This depolarization activates voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through these channels generates an action potential, which is then propagated along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.[4][8] Nav1.8 is particularly important for the rising phase of the action potential in these neurons.[8] Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathy, further highlighting the channel's importance in pain perception.[8]

Caption: Role of Nav1.8 in the pain signaling pathway and its inhibition.

Role of 2-Bromo-5-(trifluoromethoxy)aniline in Nav1.8 Inhibitor Synthesis

The unique structural features of 2-Bromo-5-(trifluoromethoxy)aniline make it an ideal starting material or intermediate for the synthesis of potent and selective Nav1.8 inhibitors. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of the final drug molecule. The bromine atom serves as a versatile handle for introducing various chemical moieties through cross-coupling reactions, allowing for the fine-tuning of the inhibitor's binding affinity and selectivity for the Nav1.8 channel.

The general workflow for utilizing this intermediate in the development of a Nav1.8 inhibitor is depicted below.

Caption: General workflow for Nav1.8 inhibitor development.

Safety and Handling

2-Bromo-5-(trifluoromethoxy)aniline is a chemical that requires careful handling in a laboratory setting.

Table 2: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-5-(trifluoromethoxy)aniline is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its unique combination of a bromine atom and a trifluoromethoxy group on an aniline scaffold provides a platform for the synthesis of complex molecules with desirable biological properties. Its role in the development of selective Nav1.8 inhibitors for pain management underscores its importance in modern drug discovery. Researchers and scientists working with this compound should have a thorough understanding of its properties, reactivity, and safe handling procedures to effectively utilize it in their research and development endeavors.

References

- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis and Purification of 2-Bromo-5-(trifluoromethoxy)aniline

This technical guide provides a detailed methodology for the synthesis and purification of 2-Bromo-5-(trifluoromethoxy)aniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthetic pathway, experimental protocols, and purification techniques.

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is a valuable building block in organic synthesis, prized for its unique structural features that impart desirable properties to target molecules. The presence of the trifluoromethoxy group can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications. This guide outlines a reliable two-step synthesis strategy starting from the commercially available 3-(trifluoromethoxy)aniline, involving a protection-bromination-deprotection sequence to ensure high regioselectivity and yield.

Synthetic Pathway Overview

The synthesis of 2-Bromo-5-(trifluoromethoxy)aniline is achieved through a controlled electrophilic aromatic substitution. Direct bromination of 3-(trifluoromethoxy)aniline can lead to a mixture of products due to the strong activating nature of the amino group. To achieve selective bromination at the desired ortho position, the amino group is first protected as an acetamide. This moderately deactivating group directs the incoming electrophile primarily to the ortho and para positions. Subsequent hydrolysis of the acetamide yields the target aniline.

Experimental Protocols

Step 1: Synthesis of N-(3-(trifluoromethoxy)phenyl)acetamide (Protection)

This procedure details the protection of the amino group of 3-(trifluoromethoxy)aniline by acetylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(trifluoromethoxy)aniline | 177.12 | 10.0 g | 0.056 |

| Acetic Anhydride | 102.09 | 6.3 mL (6.8 g) | 0.067 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-(trifluoromethoxy)aniline in 50 mL of glacial acetic acid.

-

Slowly add 6.3 mL of acetic anhydride to the solution. An exothermic reaction will occur.

-

After the initial exotherm subsides, heat the mixture to 50°C and maintain for 30 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 50 mL) and dry under vacuum to yield N-(3-(trifluoromethoxy)phenyl)acetamide.

Expected Yield: 11.5 g (93%)

Step 2: Synthesis of N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide (Bromination)

This protocol describes the regioselective bromination of the protected aniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(3-(trifluoromethoxy)phenyl)acetamide | 219.15 | 11.0 g | 0.050 |

| Bromine | 159.81 | 2.6 mL (8.0 g) | 0.050 |

| Glacial Acetic Acid | 60.05 | 75 mL | - |

Procedure:

-

Dissolve 11.0 g of N-(3-(trifluoromethoxy)phenyl)acetamide in 75 mL of glacial acetic acid in a 250 mL round-bottom flask.

-

Cool the solution to 0-5°C in an ice bath.

-

In a separate dropping funnel, prepare a solution of 2.6 mL of bromine in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the cooled acetamide solution over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 300 mL of cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with a cold solution of sodium bisulfite to remove excess bromine, followed by cold water.

-

Dry the product under vacuum.

Expected Yield: 13.4 g (90%)

Step 3: Synthesis of 2-Bromo-5-(trifluoromethoxy)aniline (Deprotection)

This final step involves the hydrolysis of the acetamide to yield the target aniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide | 298.04 | 13.0 g | 0.044 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |

| Sodium Hydroxide (50% w/v) | 40.00 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add 13.0 g of N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 110°C) for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and slowly neutralize with a 50% (w/v) sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate.

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-Bromo-5-(trifluoromethoxy)aniline.

Expected Yield: 10.1 g (90%)

Purification

The crude product obtained from the synthesis typically requires purification to remove residual starting materials and side products. Column chromatography is the recommended method for achieving high purity.

Column Chromatography Protocol

Materials and Equipment:

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude 2-Bromo-5-(trifluoromethoxy)aniline in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., gradients of 2%, 5%, 10% ethyl acetate in hexane).

-

Collect fractions and monitor their composition using TLC with a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and UV visualization.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2-Bromo-5-(trifluoromethoxy)aniline as a pale yellow oil or low-melting solid.[1]

Purity Assessment:

The purity of the final product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Summary

The following table summarizes the expected outcomes for the synthesis of 2-Bromo-5-(trifluoromethoxy)aniline.

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |

| 1 | N-(3-(trifluoromethoxy)phenyl)acetamide | 12.3 | 11.5 | 93 | >95% |

| 2 | N-(2-bromo-5-(trifluoromethoxy)phenyl)acetamide | 14.9 | 13.4 | 90 | >90% |

| 3 | 2-Bromo-5-(trifluoromethoxy)aniline (Crude) | 11.2 | 10.1 | 90 | ~85-90% |

| 4 | 2-Bromo-5-(trifluoromethoxy)aniline (Pure) | - | ~8.6 | ~85 (from crude) | >98% |

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Concentrated hydrochloric acid is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from ignition sources.

This comprehensive guide provides a robust and reproducible method for the synthesis and purification of 2-Bromo-5-(trifluoromethoxy)aniline. Adherence to these protocols will enable researchers to obtain this valuable intermediate in high yield and purity, facilitating its use in further synthetic applications.

References

2-Bromo-5-(trifluoromethoxy)aniline molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-5-(trifluoromethoxy)aniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Chemical Formula

2-Bromo-5-(trifluoromethoxy)aniline is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and an amine group.

Molecular Formula: C H BrF NO

The structure of 2-Bromo-5-(trifluoromethoxy)aniline is characterized by the presence of an electron-withdrawing trifluoromethoxy group and a bromine atom, which impart unique reactivity and properties to the molecule. These features make it a valuable building block in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Molecular Structure Diagram:

Caption: Molecular structure of 2-Bromo-5-(trifluoromethoxy)aniline.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-Bromo-5-(trifluoromethoxy)aniline is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 887267-47-2 | [1] |

| Molecular Weight | 256.02 g/mol | [1] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | 1.71 g/mL | [1] |

| Refractive Index (n20/D) | 1.51 | [1] |

Table 2: Spectroscopic Data (Predicted)

| Spectrum Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (d, J=8.8 Hz, 1H), 6.85 (d, J=2.9 Hz, 1H), 6.65 (dd, J=8.8, 2.9 Hz, 1H), 3.90 (s, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 147.5, 145.8, 122.5 (q, J=257.5 Hz), 120.5, 116.2, 115.8, 109.8. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-5-(trifluoromethoxy)aniline is not explicitly available in the public domain, a general synthetic approach can be inferred from related preparations of fluorinated anilines. A plausible synthetic route would involve the bromination of 3-(trifluoromethoxy)aniline.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for 2-Bromo-5-(trifluoromethoxy)aniline.

General Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 3-(trifluoromethoxy)aniline in a suitable organic solvent, such as acetonitrile or a chlorinated solvent.

-

Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous workup.

-

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-5-(trifluoromethoxy)aniline.

Role in Drug Discovery and Development

2-Bromo-5-(trifluoromethoxy)aniline is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[2] Its unique substitution pattern allows for the creation of complex molecules with enhanced biological activity and improved pharmacokinetic properties.

One of the key applications of this compound is in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel Nav1.8.[3] The Nav1.8 channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[4][5] Therefore, inhibitors of Nav1.8 are promising non-opioid analgesics for the treatment of various pain conditions.[3]

Signaling Pathway of Pain and Inhibition by Nav1.8 Blockers:

Caption: The role of Nav1.8 in pain signaling and its inhibition.

Experimental Workflow for Screening Nav1.8 Inhibitors:

The development of Nav1.8 inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and efficacy.

Caption: A typical workflow for the preclinical development of Nav1.8 inhibitors.

References

An In-depth Technical Guide on the Spectral Analysis of 2-Bromo-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the spectral characterization of 2-Bromo-5-(trifluoromethoxy)aniline (CAS Number: 887267-47-2). While specific, publicly available experimental spectra for this compound are not readily found in common databases, this document outlines the standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The presented data tables are illustrative, based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Physicochemical Properties

2-Bromo-5-(trifluoromethoxy)aniline is a substituted aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its key physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 887267-47-2 | [1][2][3] |

| Molecular Formula | C₇H₅BrF₃NO | [1][2][3] |

| Molecular Weight | 256.02 g/mol | [1][2][3] |

| Appearance | Light orange to yellow to green clear liquid | [1][2] |

| Density | ~1.71 g/mL | [1][2] |

| Refractive Index | ~1.51 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Bromo-5-(trifluoromethoxy)aniline by providing information on the chemical environment of ¹H and ¹³C nuclei.

Illustrative ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the amine protons and the three aromatic protons. The chemical shifts (δ) are influenced by the electron-donating amine group and the electron-withdrawing bromine and trifluoromethoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Doublet | 1H | Ar-H |

| ~6.8 - 7.2 | Doublet of doublets | 1H | Ar-H |

| ~6.7 - 7.1 | Doublet | 1H | Ar-H |

| ~3.5 - 4.5 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Illustrative ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C -NH₂ |

| ~147 - 152 | C -OCF₃ |

| ~110 - 140 | Aromatic C -H & C -Br |

| ~120.5 (quartet) | -OC F₃ |

Note: These are estimated chemical shift ranges. Experimental data is required for precise assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of 2-Bromo-5-(trifluoromethoxy)aniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : The analysis is performed on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single pulse.

-

Spectral Width : Typically -2 to 12 ppm.

-

Number of Scans : 16-64, depending on concentration.

-

Relaxation Delay : 1-5 seconds.

-

Referencing : Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Spectral Width : Typically 0 to 220 ppm.

-

Number of Scans : 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Illustrative FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1620 - 1580 | N-H Scissoring | Primary Amine |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1250 - 1050 | C-F Stretch & C-O Stretch | Trifluoromethoxy |

| ~1100 | C-N Stretch | Aromatic Amine |

| ~600 | C-Br Stretch | Aryl Halide |

Note: These are characteristic absorption ranges. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of peaks unique to the molecule's structure.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

-

Sample Preparation : As 2-Bromo-5-(trifluoromethoxy)aniline is a liquid, the Attenuated Total Reflectance (ATR) method is highly suitable. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation : A standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan : Acquire the spectrum of the sample.

-

Spectral Range : Typically 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Illustrative Mass Spectrometry Data

For 2-Bromo-5-(trifluoromethoxy)aniline (C₇H₅BrF₃NO), the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z (mass-to-charge ratio) | Ion | Comments |

| 255 / 257 | [M]⁺ | Molecular ion peak, showing the characteristic M / M+2 isotopic pattern for bromine. |

| 176 | [M - Br]⁺ | Loss of a bromine radical. |

| 148 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment. |

Note: The fragmentation pattern is predictive and depends on the ionization technique used (e.g., Electron Ionization - EI).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of 2-Bromo-5-(trifluoromethoxy)aniline (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : A GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

-

Gas Chromatography (GC) Conditions :

-

Injector : Split/splitless injector, typically at 250°C.

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program : Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : A suitable range to detect the molecular ion and key fragments (e.g., m/z 40-400).

-

Workflow Visualization

The logical workflow for the complete spectral characterization of a chemical compound like 2-Bromo-5-(trifluoromethoxy)aniline is depicted below. This process ensures the unambiguous identification and structural elucidation of the molecule.

Caption: Logical workflow for the structural characterization of an organic compound.

References

Solubility of 2-Bromo-5-(trifluoromethoxy)aniline in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-5-(trifluoromethoxy)aniline in various organic solvents. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its solubility is crucial for process optimization, formulation, and scale-up. This document summarizes the compound's physicochemical properties and, in the absence of publicly available quantitative solubility data, provides a predictive assessment of its solubility characteristics. Furthermore, it offers detailed, standardized experimental protocols for researchers to determine precise solubility values. This guide is intended to be a foundational resource for laboratory and development settings.

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is an aromatic amine derivative featuring a bromine atom and a trifluoromethoxy group. These substituents significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions, thereby dictating its solubility profile. The trifluoromethoxy group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates, making this compound a valuable building block in medicinal chemistry.[1] Accurate solubility data is a prerequisite for efficient reaction design, crystallization-based purification, and the development of stable formulations.

This guide provides a centralized resource on the solubility of 2-Bromo-5-(trifluoromethoxy)aniline. While specific quantitative data is not currently available in published literature, this document equips researchers with the theoretical framework and practical methodologies to generate this critical data in-house.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-5-(trifluoromethoxy)aniline is presented in Table 1. These properties are essential for understanding its general behavior in different solvent systems.

Table 1: Physicochemical Properties of 2-Bromo-5-(trifluoromethoxy)aniline

| Property | Value | Reference |

| CAS Number | 887267-47-2 | [2] |

| Molecular Formula | C₇H₅BrF₃NO | [2] |

| Molecular Weight | 256.02 g/mol | [2] |

| Appearance | Yellow liquid | [2] |

| Density | ~1.71 g/mL at 20°C | [2] |

| Purity | Typically >97% | [2] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the molecular structure of 2-Bromo-5-(trifluoromethoxy)aniline allows for a qualitative prediction of its solubility. The presence of the polar amino (-NH₂) group suggests potential for hydrogen bonding and solubility in polar solvents. However, the bulky, nonpolar brominated aromatic ring and the highly lipophilic trifluoromethoxy (-OCF₃) group are expected to dominate, leading to favorable solubility in a wide range of organic solvents.

Table 2: Predicted Qualitative Solubility of 2-Bromo-5-(trifluoromethoxy)aniline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | The amino group can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | Strong dipole-dipole interactions can solvate the polar amine and the trifluoromethoxy group. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The lipophilic aromatic ring and trifluoromethoxy group favor interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | Effective at solvating a wide range of organic compounds, including those with moderate polarity. |

Note: These are predictions. Experimental verification is essential for quantitative assessment.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 2-Bromo-5-(trifluoromethoxy)aniline in various organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in Section 5 to determine these values. Table 3 is provided as a template for recording experimentally determined solubility data.

Table 3: Experimental Solubility Data for 2-Bromo-5-(trifluoromethoxy)aniline (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of a liquid compound like 2-Bromo-5-(trifluoromethoxy)aniline are detailed below: a modified gravimetric method and a UV-Vis spectrophotometric method.

Gravimetric Method (for Liquid Solute)

This method is a direct and reliable way to determine solubility by measuring the mass of a solute dissolved in a known mass of a saturated solution.

Materials:

-

2-Bromo-5-(trifluoromethoxy)aniline

-

Selected organic solvents

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Pipettes

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-Bromo-5-(trifluoromethoxy)aniline to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is indicated by the presence of a separate, undissolved phase.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24h, 36h, 48h) to confirm that the concentration of the supernatant is no longer changing.

-

Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the same constant temperature until the two phases (saturated solvent and excess solute) have clearly separated.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 5.0 mL) of the clear, saturated supernatant (the top layer) and transfer it to a pre-weighed evaporating dish. Immediately weigh the dish with the solution to determine the mass of the saturated solution aliquot.

-

Solvent Evaporation: Gently evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Final Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the solute residue. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility (g / 100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Below is a diagram illustrating the workflow for this gravimetric determination.

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining lower solubility values.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials from Section 5.1 for preparing the saturated solution

Procedure:

-

Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute, known concentration of 2-Bromo-5-(trifluoromethoxy)aniline in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to find the λmax.

-

Prepare Calibration Curve:

-

Prepare a stock solution of accurately known concentration.

-

Perform serial dilutions to create a series of at least five standard solutions of decreasing concentration.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c).

-

-

Solubility Determination:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 1-3).

-

Withdraw a small, precise volume of the clear supernatant.

-

Quantitatively dilute this aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve. A significant dilution factor will likely be necessary.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the solubility.

-

Below is a diagram illustrating the logical relationship for the spectrophotometric method.

Caption: Logic Diagram for UV-Vis Solubility Determination.

Conclusion

While quantitative solubility data for 2-Bromo-5-(trifluoromethoxy)aniline is not yet documented in publicly accessible literature, its molecular structure suggests good to high solubility in a range of common organic solvents. This technical guide provides a predictive framework and, more importantly, detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods. By following these standardized procedures, researchers, scientists, and drug development professionals can generate the precise and reliable solubility data necessary to advance their research and development objectives.

References

The Trifluoromethoxy Group on an Aniline Ring: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group onto an aniline ring imparts a unique combination of electronic and physicochemical properties, making it a valuable moiety in the design of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethoxy group on an aniline ring, focusing on its influence on the aniline's basicity, its directing effects in key aromatic substitution reactions, and its utility in modern synthetic methodologies.

Electronic and Physicochemical Properties

The trifluoromethoxy group is a strong electron-withdrawing group, primarily through its inductive effect (-I), with a weaker resonance donating effect (+R). This electronic character significantly influences the reactivity of the aniline ring.

Basicity of Trifluoromethoxyanilines

The electron-withdrawing nature of the -OCF₃ group decreases the electron density on the nitrogen atom of the aniline, thereby reducing its basicity. The pKa of the conjugate acid of an aniline is a direct measure of its basicity; a lower pKa indicates a weaker base.

| Compound | pKa |

| Aniline | 4.63 |

| 4-(Trifluoromethoxy)aniline | 3.75 |

Table 1: Comparison of pKa values of aniline and 4-(trifluoromethoxy)aniline.

Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). The positive values for the trifluoromethoxy group confirm its electron-withdrawing character.

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |

| -OCH₃ | 0.12 | -0.27 |

| -OCF₃ | 0.40 | 0.35 |

| -CF₃ | 0.43 | 0.54 |

| -NO₂ | 0.71 | 0.78 |

Table 2: Hammett constants for the trifluoromethoxy group compared to other common substituents.

Reactivity in Electrophilic Aromatic Substitution

The amino group (-NH₂) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. However, the strong electron-withdrawing trifluoromethoxy group deactivates the ring towards electrophilic attack. The interplay between these two groups governs the regioselectivity of EAS reactions on trifluoromethoxyanilines. Due to the strong activation by the amino group, reactions still proceed, with the directing effect of the amino group generally dominating.

It is often necessary to protect the amino group, for example, by acetylation, to prevent side reactions and to moderate its activating effect, which can lead to polysubstitution.

Nitration

Nitration of trifluoromethoxybenzene, a related substrate, with a mixture of nitric acid and sulfuric acid at 30-45°C yields a mixture of para- and ortho-nitrotrifluoromethoxybenzene.[1] For trifluoromethoxyanilines, the amino group's directing effect would favor substitution at the positions ortho and para to it. However, under strongly acidic nitrating conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to complex product mixtures. A common strategy to achieve regioselective nitration is to first acetylate the aniline.

Experimental Protocol: Nitration of Trifluoromethoxybenzene [1]

-

To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 162 g of trifluoromethoxybenzene.

-

Start stirring and slowly add a pre-prepared mixed acid (containing 67 g of nitric acid and 165 g of concentrated sulfuric acid) dropwise, maintaining the reaction temperature between 30 to 45°C.

-

After the addition is complete, continue stirring for 1 hour.

-

Monitor the reaction by GC analysis until the content of trifluoromethoxybenzene is less than 0.2%.

-

Allow the mixture to settle and separate the waste acid.

-

Wash the organic phase with water, followed by sodium carbonate solution and then water again to obtain the nitration product (a mixture of para- and ortho-isomers).

Halogenation

Due to the activating nature of the amino group, direct halogenation of anilines, including trifluoromethoxyanilines, can be rapid and lead to multiple substitutions. To control the reaction and achieve monohalogenation, protection of the amino group is typically employed. For instance, bromination of 3-(trifluoromethyl)aniline with N-Bromosuccinimide (NBS) in DMF regioselectively yields 4-bromo-3-(trifluoromethyl)aniline.[2] A similar approach can be applied to trifluoromethoxyanilines.

Experimental Protocol: Bromination of 3-(Trifluoromethyl)aniline with NBS [2]

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 3 hours.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain 4-bromo-3-(trifluoromethyl)aniline (90-92% yield).

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethoxyanilines, particularly their halogenated derivatives, are valuable substrates in palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Bromo-substituted trifluoromethoxyanilines can be effectively coupled with various boronic acids or esters. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.[3]

General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-trifluoroaniline [3][4]

-

In an oven-dried Schlenk flask, combine the bromo-trifluoromethoxyaniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and a phosphine ligand (e.g., PPh₃, 6 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene, 1,4-dioxane, and water).

-

Heat the reaction mixture to 90°C and stir for 12-24 hours.

-

After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be used to couple halo-substituted trifluoromethoxybenzenes with anilines or to couple halo-trifluoromethoxyanilines with other amines. The choice of ligand and base is crucial for achieving high yields, especially with electron-deficient aryl halides.[5]

General Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline [5]

-

Set up a Schlenk tube with a magnetic stir bar under an inert atmosphere.

-

Add the palladium precatalyst (e.g., a G3-precatalyst, 1-5 mol%) and the phosphine ligand (e.g., a Buchwald ligand, 1.2-1.5 times the Pd loading).

-

Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.), 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv.), and the amine coupling partner (1.1-1.2 equiv.).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane) to a concentration of 0.1-0.5 M with respect to the aryl bromide.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the product by flash column chromatography.

Spectroscopic Data

The following tables summarize typical spectroscopic data for trifluoromethoxyaniline isomers.

NMR Spectroscopy

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |

| 2-(Trifluoromethoxy)aniline | 6.7-7.2 (m, 4H, Ar-H), 3.9 (br s, 2H, NH₂) | 118.9, 121.3, 121.8 (q, J ≈ 257 Hz, OCF₃), 122.9, 127.2, 134.8, 143.9 | -58.1 |

| 3-(Trifluoromethoxy)aniline | 6.6-7.2 (m, 4H, Ar-H), 3.8 (br s, 2H, NH₂) | 110.2, 114.8, 118.9, 121.8 (q, J ≈ 258 Hz, OCF₃), 130.4, 147.8, 150.1 | -57.7 |

| 4-(Trifluoromethoxy)aniline | 6.6-7.0 (m, 4H, Ar-H), 3.7 (br s, 2H, NH₂) | 115.1, 121.5, 121.9 (q, J ≈ 256 Hz, OCF₃), 141.2, 143.9 | -58.5 |

Table 3: Typical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for trifluoromethoxyaniline isomers.[1][6][7][8][9]

IR Spectroscopy

| Compound | Characteristic IR Absorptions (cm⁻¹) |

| Trifluoromethoxyanilines | N-H stretch: 3300-3500 (two bands for primary amine) C-O stretch (aryl ether): 1250-1300 C-F stretch: 1100-1200 (strong, broad) Aromatic C=C stretch: 1450-1600 |

Table 4: General characteristic IR absorptions for trifluoromethoxyanilines.

Conclusion

The trifluoromethoxy group exerts a profound influence on the reactivity of the aniline ring. Its strong electron-withdrawing nature reduces the basicity of the amine and deactivates the aromatic ring towards electrophilic attack. Nevertheless, the powerful activating and directing effect of the amino group still allows for electrophilic aromatic substitution to occur, often requiring protection of the amine to control selectivity. Halogenated trifluoromethoxyanilines are versatile building blocks in modern organic synthesis, readily participating in a variety of palladium-catalyzed cross-coupling reactions to form complex molecules. A thorough understanding of the electronic properties and reactivity patterns of this unique functional group combination is essential for its effective utilization in the development of novel chemical entities.

References

- 1. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of 2-Bromo-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-(trifluoromethoxy)aniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is largely dictated by the electronic landscape of the molecule, which is influenced by the interplay of the electron-donating amino group and the electron-withdrawing bromo and trifluoromethoxy substituents.[3] A thorough understanding of its electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and dipole moment, is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide provides a comprehensive overview of the methodologies used to characterize these properties, offering a procedural blueprint for researchers. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established computational and experimental protocols that are applied to novel aniline derivatives for a robust electronic characterization.

Molecular Structure and Physicochemical Properties

2-Bromo-5-(trifluoromethoxy)aniline possesses a molecular structure where an amino group (-NH₂), a bromine atom (-Br), and a trifluoromethoxy group (-OCF₃) are substituted on a benzene ring. The trifluoromethoxy group is a strong electron-withdrawing group, which significantly influences the molecule's electronic properties, enhancing its reactivity and modifying its potential as a pharmacophore.[3]

Table 1: General Physicochemical Properties of 2-Bromo-5-(trifluoromethoxy)aniline

| Property | Value |

| CAS Number | 887267-47-2 |

| Molecular Formula | C₇H₅BrF₃NO |

| Molecular Weight | 256.02 g/mol |

| Appearance | Light orange to yellow to green clear liquid |

| Density | ~1.71 g/mL |

| Purity | ≥ 98% (GC) |

| IUPAC Name | 2-bromo-5-(trifluoromethoxy)aniline |

| InChI Key | MMRYEBVMIOYMIF-UHFFFAOYSA-N |

Source: Data compiled from chemical supplier specifications.[4]

Theoretical Electronic Properties: A Computational Approach

Due to the limited availability of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic properties of 2-Bromo-5-(trifluoromethoxy)aniline.[5][6] DFT calculations can provide valuable insights into the molecule's frontier molecular orbitals, electron density distribution, and molecular electrostatic potential.[7][8][9]

Table 2: Predicted Electronic Properties (Illustrative Data)

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons (oxidation potential). |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (reduction potential). |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | 5.8 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

Note: The values in this table are illustrative and would be determined via the computational protocol outlined below.

This protocol describes a typical workflow for calculating the electronic properties of a substituted aniline like 2-Bromo-5-(trifluoromethoxy)aniline.

-

Molecular Geometry Optimization:

-

The initial 3D structure of the molecule is built using a molecular editor.

-

A geometry optimization is performed to find the lowest energy conformation. A commonly used DFT functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

From this calculation, various electronic properties are derived:

-

HOMO and LUMO Energies: These are directly obtained from the molecular orbital output. The HOMO-LUMO gap is the difference between these two values.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

-

Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated.

-

Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide the partial atomic charges on each atom in the molecule, offering insight into the charge distribution.

-

-

-

Software:

-

Standard quantum chemistry software packages such as Gaussian, ORCA, or Schrödinger's Jaguar can be used to perform these calculations.[10] Visualization of orbitals and potentials is typically done with software like GaussView, Avogadro, or Maestro.

-

Experimental Determination of Electronic Properties

Experimental methods are essential for validating computational predictions and providing real-world measurements of electronic behavior. The primary techniques for characterizing the electronic properties of novel organic molecules are electrochemical and spectroscopic.

Table 3: Experimental Electronic Properties (Illustrative Data)

| Parameter | Experimental Method | Measured Value (Illustrative) | Significance |

| Oxidation Potential (Eₒₓ) | Cyclic Voltammetry (CV) | +0.9 V vs. Fc/Fc⁺ | Correlates with the HOMO energy level; indicates the ease of removing an electron. |

| Reduction Potential (EᵣₑᏧ) | Cyclic Voltammetry (CV) | -1.5 V vs. Fc/Fc⁺ | Correlates with the LUMO energy level; indicates the ease of adding an electron. |

| Electrochemical Gap | Cyclic Voltammetry (CV) | 2.4 eV | The difference between the onset of oxidation and reduction potentials. |

| Optical Band Gap | UV-Vis Spectroscopy | 4.5 eV | Determined from the onset of the absorption spectrum; corresponds to the energy of the first electronic transition. |

Note: The values in this table are illustrative and would be determined via the experimental protocols outlined below.

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[11][12]

-

Preparation of the Electrolyte Solution:

-

A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is dissolved in a suitable anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

The analyte, 2-Bromo-5-(trifluoromethoxy)aniline, is added to this solution at a typical concentration of 1-5 mM.

-

-

Electrochemical Cell Setup:

-

Measurement:

-

The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

The potential is swept linearly from a starting potential to a vertex potential and then back.

-

A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard for referencing the potentials.[15]

-

-

Data Analysis:

-

The onset potentials of the first oxidation and reduction peaks are determined from the resulting voltammogram.

-

The HOMO and LUMO energies can be estimated using empirical formulas (energies in eV):

-

E(HOMO) = -[E(onset, ox) - E(onset, Fc/Fc⁺) + 4.8]

-

E(LUMO) = -[E(onset, red) - E(onset, Fc/Fc⁺) + 4.8] (The value of 4.8 eV is the energy of the Fc/Fc⁺ redox couple relative to the vacuum level, though values up to 5.1 eV are also used).[12]

-

-

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which can be used to determine the optical HOMO-LUMO gap.[10][11]

-

Sample Preparation:

-

A dilute solution of 2-Bromo-5-(trifluoromethoxy)aniline is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). Concentrations are typically in the micromolar range.

-

-

Measurement:

-

Data Analysis:

-

The absorption onset (λ_onset), which is the wavelength at the edge of the lowest energy absorption band, is determined from the spectrum.

-

The optical band gap (E_gap) is calculated using the Planck-Einstein relation:

-

E_gap (eV) = 1240 / λ_onset (nm)

-

-

Workflow and Data Integration

The characterization of the electronic properties of a novel compound like 2-Bromo-5-(trifluoromethoxy)aniline is a multi-step process that integrates computational and experimental data for a comprehensive understanding.

Caption: Workflow for characterizing the electronic properties of 2-Bromo-5-(trifluoromethoxy)aniline.

Conclusion

While specific, published electronic property data for 2-Bromo-5-(trifluoromethoxy)aniline is scarce, this guide provides the necessary framework for its comprehensive characterization. The combination of computational modeling using DFT and experimental validation through cyclic voltammetry and UV-Vis spectroscopy represents the gold standard for elucidating the electronic structure of novel organic molecules. The resulting data on HOMO/LUMO energies, electrostatic potential, and dipole moment are invaluable for medicinal chemists and materials scientists in predicting molecular behavior, designing new synthetic routes, and understanding structure-activity relationships. The protocols detailed herein offer a clear and actionable path for researchers to generate this critical information, thereby enabling the rational design of new pharmaceuticals and advanced materials.

References

- 1. 2-BROMO-5-(TRIFLUOROMETHOXY)ANILINE | 887267-47-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-5-(trifluoromethoxy)aniline | 887267-47-2 [sigmaaldrich.com]

- 5. DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]

- 10. learn.schrodinger.com [learn.schrodinger.com]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

- 13. rjpbcs.com [rjpbcs.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to High-Purity 2-Bromo-5-(trifluoromethoxy)aniline for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical intermediate 2-Bromo-5-(trifluoromethoxy)aniline, a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds. This document outlines its commercial availability, key chemical properties, and established experimental protocols for its use in common synthetic transformations.

Introduction to 2-Bromo-5-(trifluoromethoxy)aniline

2-Bromo-5-(trifluoromethoxy)aniline (CAS No. 887267-47-2) is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and materials science. The presence of a bromine atom, an amino group, and a trifluoromethoxy group on the benzene ring provides multiple reactive sites for synthetic diversification. The trifluoromethoxy (-OCF3) group, in particular, is highly valued in drug design for its ability to enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic properties of drug candidates.[1]

This versatile compound serves as a key intermediate in the synthesis of a variety of complex molecules, most notably in the development of selective inhibitors for the voltage-gated sodium channel Nav1.8, a genetically validated target for pain management.[1][2][3]

Commercial Availability and Specifications